1-hydroxy-7H-purin-6-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-7H-purin-6-one can be synthesized through various methods. One approach involves the regioselective reaction of 2,6-dichloropurine with hydrazine hydrate, followed by condensation with 1,3-dicarbonyl compounds . Another method includes the reaction of 6-chloropurine with hydroxylamine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-7H-purin-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert it to other purine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Xanthine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine compounds with various functional groups.
Scientific Research Applications
1-hydroxy-7H-purin-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: It plays a role in the metabolism of nucleic acids and is involved in the purine salvage pathway.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of 1-hydroxy-7H-purin-6-one involves its role in purine metabolism. It acts as an intermediate in the conversion of adenine to uric acid. The compound interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . This pathway is crucial for the regulation of purine levels in the body and the excretion of excess nitrogen.
Comparison with Similar Compounds
Similar Compounds
Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.
Xanthine: An oxidation product of hypoxanthine and a precursor to uric acid.
Adenine: A purine base found in nucleic acids.
Uniqueness
1-hydroxy-7H-purin-6-one is unique due to its specific role as an intermediate in the purine metabolism pathway. Unlike adenine and xanthine, it is directly involved in the conversion processes leading to uric acid formation .
Properties
IUPAC Name |
1-hydroxy-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)8-2-9(5)11/h1-2,11H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHODONDIDAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901655 | |
Record name | NoName_789 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5167-14-6 | |
Record name | NSC529437 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-purin-6-ol 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.